Ile-gly

描述

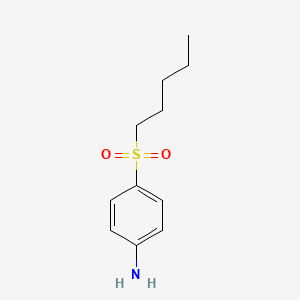

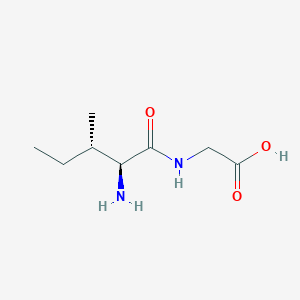

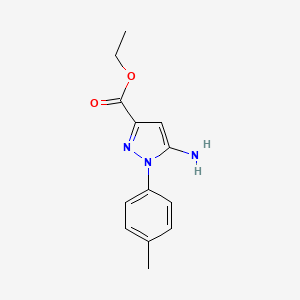

Ile-gly, also known as isoleucylglycine, is a dipeptide composed of the amino acids isoleucine and glycine. It is a small molecule that has gained attention in scientific research due to its potential applications in various fields. In

科学研究应用

营养消化率和代谢状态

- 研究:在仔猪饲料中添加粗甘油不会影响营养消化率或血浆代谢物,但会增加尿液甘油水平,表明甘油利用途径在高水平甘油添加时会饱和。该研究表明在理解动物饲料效率和代谢过程方面具有潜在应用 (Oliveira 等人,2014)。

途径工程和代谢分析

- 研究:同位素标记实验 (ILE) 与 通量分析相结合可以为代谢工程提供关键信息。ILE 可用于识别敲除或过表达的目标,并优化培养基以提高各种生物体的代谢效率。这突出了 ILE 在合理途径工程和代谢表征中的作用,尤其是在非模式宿主生物中 (McAtee 等人,2015)。

免疫反应中的甘氨酰谷氨酰胺

- 研究:仔猪日粮中补充甘氨酰谷氨酰胺对生长性能、小肠形态和免疫反应表现出显着影响,特别是在应激条件下。这些发现表明甘氨酰谷氨酰胺在改善畜牧业健康和生长方面的应用 (Jiang 等人,2009)。

分子生物学中的结构测定

- 研究:使用均匀标记样品中的频率选择性同核双极偶合方法确定了甘氨酰异亮氨酸分子的三维结构。这种方法在分子生物学中对于理解蛋白质结构和相互作用非常重要 (Nomura 等人,2000)。

肥胖相关代谢功能障碍中的作用

- 研究:用抑制肠道法呢索 X 受体信号传导的甘氨酸-β-熊去氧胆酸治疗,显示出改善小鼠肥胖模型中代谢参数。这表明甘氨酸-熊去氧胆酸在治疗肥胖相关疾病中具有潜在的治疗应用 (Jiang 等人,2015)。

葡萄糖代谢的调节

- 研究:发现源自大豆甘氨酸的三种肽,包括 Ile-Ala-Val-Pro-Gly-Glu-Val-Ala,可以调节人肝 HepG2 细胞中的葡萄糖代谢。这表明在糖尿病治疗或代谢综合征管理中具有潜在应用 (Lammi 等人,2015)。

遗传分析和抑制研究

- 研究:对酵母 iso-1-细胞色素 c 的研究证明了包括甘氨酸和异亮氨酸在内的特定氨基酸在蛋白质折叠和稳定性中的关键作用。此类研究在基因工程和理解蛋白质功能方面很重要 (Berroteran & Hampsey, 1991)。

代谢通量分析方法

- 研究:同位素标记实验 (ILE) 的计算模型的开发促进了代谢通量分析。该方法对于理解复杂的代谢网络和优化生物技术过程至关重要 (Nargund & Sriram, 2014)。

作用机制

Target of Action

Dipeptides like ile-gly have been found to interact with various molecular targets, depending on their specific sequences and the physiological context .

Mode of Action

Peptides similar to ile-gly have been shown to interact with their targets through multiple bonds and hydrophobic interactions . These interactions can lead to changes in the target’s function, thereby influencing various biological processes.

Biochemical Pathways

Peptides can influence several signaling pathways, including keap1-nrf2/are, mitochondria-dependent apoptosis, tgf-β/smad, ampk/sirt1/pgc-1α, pi3k/akt/mtor, and nf-κb .

Pharmacokinetics

Peptides are generally known to have variable bioavailability, depending on factors such as their size, charge, hydrophobicity, and the presence of specific transporters in the body .

Result of Action

Peptides similar to ile-gly have been shown to exhibit various biological activities, such as antioxidant activity , ACE-inhibitory activity , and potential effects on melanogenesis .

Action Environment

The action, efficacy, and stability of Ile-Gly can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific cellular environment .

属性

IUPAC Name |

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDDTHMMVWVMV-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316190 | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ile-gly-OH | |

CAS RN |

868-28-0 | |

| Record name | L-Isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)